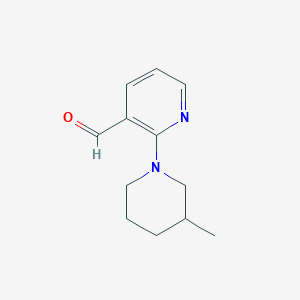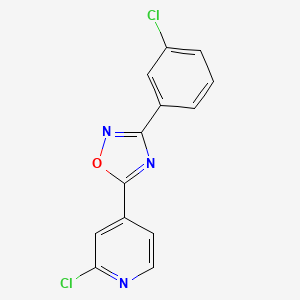
2-(3-Methylpiperidin-1-yl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H16N2O It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a nicotinic acid moiety, and a 3-methylpiperidine group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 3-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylpiperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinalcohol derivatives.
Substitution: Various substituted nicotinaldehyde derivatives.
Applications De Recherche Scientifique
2-(3-Methylpiperidin-1-yl)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinaldehyde: The parent compound, which lacks the piperidine group.
3-Methylpiperidine: The piperidine derivative without the nicotinaldehyde moiety.
Pyridinecarboxaldehydes: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
2-(3-Methylpiperidin-1-yl)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and 3-methylpiperidine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2-(3-methylpiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-4-3-7-14(8-10)12-11(9-15)5-2-6-13-12/h2,5-6,9-10H,3-4,7-8H2,1H3 |
Clé InChI |
WARXYNGYHXIZSM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=C(C=CC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)
![Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11783168.png)

![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)



![5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11783205.png)



